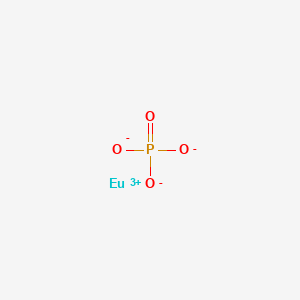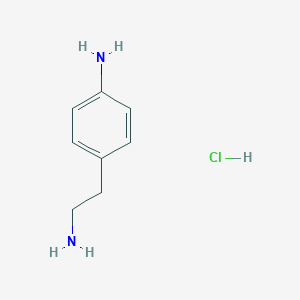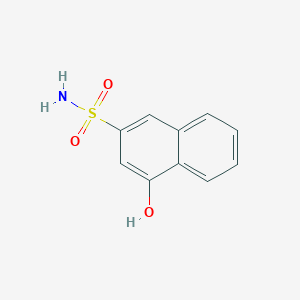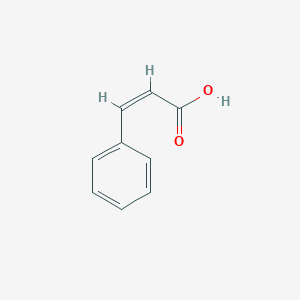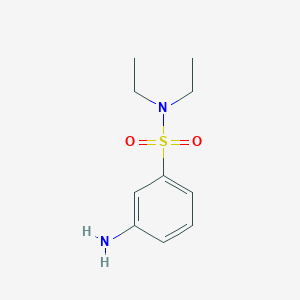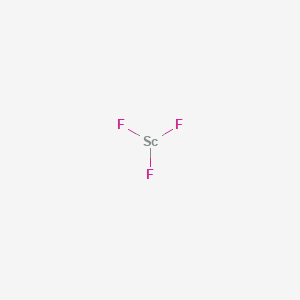
Scandium fluoride
Overview
Description
Scandium fluoride is a binary ionic compound composed of scandium (Sc) and fluorine (F). Its chemical formula is ScF₃, indicating that each scandium atom forms bonds with three fluorine atoms . This compound has unique properties and diverse applications across various industries .
Synthesis Analysis
Scandium fluoride can be synthesized through a method known as the Gas–Solution Interface Technique (GSIT). This method involves an interfacial interaction between solution and gaseous reagents to obtain ordered arrays of rod-like crystals of scandium fluoride .Molecular Structure Analysis
Scandium fluoride adopts a trigonal structure, contributing to its stability and unique properties . The stability and electronic structure of six computationally predicted ScF polymorphs, two of which correspond to experimentally resolved single-crystal phases, have been assessed using first-principles calculations and x-ray spectroscopy .Chemical Reactions Analysis
Scandium fluoride participates in gas-phase reactions involving calcium and barium monofluorides. The most reliable values of ∆fH°(0) for gaseous ScF₃ (–1251 ± 15 kJ/mol), ScF₂ (–683 ± 10 kJ/mol), and ScF (–141 ± 6 kJ/mol) are recommended .Physical And Chemical Properties Analysis
Scandium fluoride is a white, crystalline solid with a high melting point. It exhibits low solubility in water, enhancing its utility in certain environments . One notable feature of scandium fluoride is its transparency in the ultraviolet (UV) range, which is particularly advantageous in optical applications .Scientific Research Applications
Optical Coatings
Scientific Field
Application Summary
Scandium fluoride is widely used in the production of optical coatings. Its UV transparency makes it valuable for coating lenses and mirrors in scientific instruments and optical devices .
Methods of Application
The specific methods of applying scandium fluoride as an optical coating can vary, but it generally involves depositing a thin layer of the compound onto the optical component. The high thermal stability and hardness of ScF₃ make it suitable for this application .
Results or Outcomes
The use of ScF₃ in optical coatings enhances the performance and longevity of optical components .
Catalysis
Scientific Field
Application Summary
Scandium fluoride has shown promise as a catalyst in various chemical reactions. Its catalytic activity has been explored in organic synthesis and industrial processes .
Methods of Application
While the specific methods can vary depending on the reaction, ScF₃ is typically added to the reaction mixture where it facilitates the conversion of reactants to products .
Results or Outcomes
The use of ScF₃ as a catalyst contributes to the efficiency of certain reactions .
Scintillation Detectors
Scientific Field
Radiation Detection, Medical Imaging, and Nuclear Physics
Application Summary
Scandium fluoride is utilized in scintillation detectors, where it converts incoming radiation into flashes of light .
Methods of Application
ScF₃ is incorporated into the detector material. When radiation interacts with the ScF₃, it emits light, which is then detected and measured .
Results or Outcomes
This property of ScF₃ is exploited in medical imaging and nuclear physics experiments .
Electronics
Scientific Field
Electronics and Semiconductor Technology
Application Summary
Scandium fluoride is finding applications in electronics, especially in the development of semiconductors .
Methods of Application
ScF₃’s unique properties make it suitable for use in electronic components. The specific methods of application can vary depending on the type of electronic device .
Results or Outcomes
The use of ScF₃ contributes to advancements in electronic devices .
Battery Technology
Scientific Field
Energy Storage and Material Science
Application Summary
Ongoing research is exploring the potential of scandium fluoride in battery technology .
Methods of Application
The specific methods of application are still under investigation, but it is believed that ScF₃ could be a valuable component in the development of high-performance batteries .
Results or Outcomes
The potential use of ScF₃ in batteries raises prospects for more efficient energy storage systems .
Electrical Conductivity
Scientific Field
Application Summary
Scandium fluoride has been studied for its electrical conductivity, particularly in its nanocrystalline form .
Methods of Application
ScF₃ nanocrystals were prepared by a mild chemical method (precipitation from aqueous ScCl₃ by HF). The nanopowders were cold-pressed into ceramic compacts and their ionic conductivity was measured .
Results or Outcomes
The electrical conductivity of nanocrystalline ScF₃ exceeds that of microcrystalline and single-crystal scandium fluoride by 25 and 250 times, respectively. The activation energy for ion transport in the ceramics is 1.09 ± 0.05 eV .
Safety And Hazards
Future Directions
Scandium fluoride holds tremendous potential for future advancements, particularly in the field of energy storage. Researchers are investigating its role in improving the energy density and overall performance of batteries . As our understanding of material science advances, scandium fluoride may find novel applications in emerging technologies .
properties
IUPAC Name |
trifluoroscandium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Sc/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKDNFRQVZLFBZ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Sc](F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3Sc | |
| Record name | scandium fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Scandium_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065594 | |
| Record name | Scandium fluoride (ScF3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.95112 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scandium fluoride | |
CAS RN |
13709-47-2 | |
| Record name | Scandium fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scandium fluoride (ScF3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scandium fluoride (ScF3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Scandium fluoride (ScF3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Scandium trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



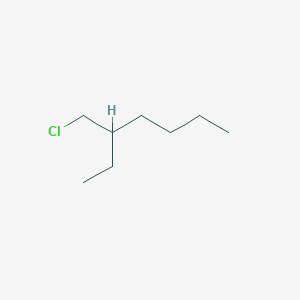
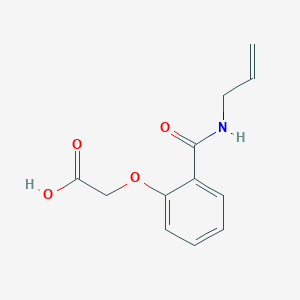
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)
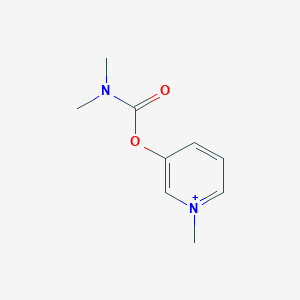

![Benzo[G]chrysene](/img/structure/B86070.png)

